1,4-Dichloro-1,4-dimethoxybutane

Pyrrole synthesis N-acylpyrrole Primary amide activation

1,4-Dichloro-1,4-dimethoxybutane (CAS 86428-38-8) is a symmetrical, bifunctional C₄-building block (C₆H₁₂Cl₂O₂, MW 187.06) that serves as a masked 1,4-dicarbonyl equivalent for the synthesis of N-substituted pyrroles and carbazoles. Unlike the more widely used 2,5-dimethoxytetrahydrofuran (2,5-DMTHF)—which requires strongly acidic conditions (e.g., refluxing acetic acid at 110–120 °C) and is largely restricted to primary amines —this compound operates under weakly basic, room-temperature conditions using Amberlyst A-21 resin, enabling a fundamentally orthogonal substrate scope that includes primary amines, amino acid esters, and primary amides.

Molecular Formula C6H12Cl2O2
Molecular Weight 187.06 g/mol
Cat. No. B8435302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichloro-1,4-dimethoxybutane
Molecular FormulaC6H12Cl2O2
Molecular Weight187.06 g/mol
Structural Identifiers
SMILESCOC(CCC(OC)Cl)Cl
InChIInChI=1S/C6H12Cl2O2/c1-9-5(7)3-4-6(8)10-2/h5-6H,3-4H2,1-2H3
InChIKeyJLGRYZIMCDCFIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dichloro-1,4-dimethoxybutane Procurement Guide: Core Identity and Synthetic Role


1,4-Dichloro-1,4-dimethoxybutane (CAS 86428-38-8) is a symmetrical, bifunctional C₄-building block (C₆H₁₂Cl₂O₂, MW 187.06) that serves as a masked 1,4-dicarbonyl equivalent for the synthesis of N-substituted pyrroles and carbazoles. Unlike the more widely used 2,5-dimethoxytetrahydrofuran (2,5-DMTHF)—which requires strongly acidic conditions (e.g., refluxing acetic acid at 110–120 °C) and is largely restricted to primary amines [1]—this compound operates under weakly basic, room-temperature conditions using Amberlyst A-21 resin, enabling a fundamentally orthogonal substrate scope that includes primary amines, amino acid esters, and primary amides. [2]

1,4-Dichloro-1,4-dimethoxybutane: Why Standard Pyrrole Reagents Cannot Substitute


The temptation to use 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a drop-in replacement is strong but leads to synthetic failure in three critical scenarios. First, the Clauson–Kaas reaction with 2,5-DMTHF requires acetic acid reflux (~110 °C), which causes racemization of chiral amino acid derivatives and decomposition of acid-labile substrates. [1] Second, 2,5-DMTHF is unreactive toward primary amides under standard Clauson–Kaas conditions, whereas 1,4-dichloro-1,4-dimethoxybutane converts primary amides directly to N-acylpyrroles—a transformation that has no direct equivalent with the furan-based reagent. [2] Third, only this dichloro compound enables a sequential pyrrole-then-carbazole strategy, serving as both the pyrrole-forming reagent and the subsequent annulation partner for carbazole construction within the same synthetic pathway. [3] The choice of reagent is therefore not interchangeable; it determines which substrate classes can be accessed and whether downstream annulation chemistry is possible.

1,4-Dichloro-1,4-dimethoxybutane: Head-to-Head Quantitative Differentiation vs. 2,5-Dimethoxytetrahydrofuran and Succinaldehyde Equivalents


Dual Substrate Reactivity: Primary Amines AND Primary Amides vs. Amines-Only Limitation of 2,5-DMTHF

The defining differentiation of 1,4-dichloro-1,4-dimethoxybutane is its demonstrated reactivity with both primary amines and primary amides. Under standard Clauson–Kaas conditions (refluxing acetic acid, ~110 °C), 2,5-dimethoxytetrahydrofuran is essentially unreactive toward primary amides. [1] By contrast, 1,4-dichloro-1,4-dimethoxybutane converts primary amides—including benzamide, p-toluamide, and p-nitrobenzamide—directly to the corresponding N-acylpyrroles in 75–85% isolated yield when stirred with Amberlyst A-21 resin in dichloromethane at room temperature for 24 h. [2] This represents a substrate class expansion (amine + amide) vs. one (amine only), with zero overlap in amide reactivity for the comparator.

Pyrrole synthesis N-acylpyrrole Primary amide activation

Carbazole Synthesis: Dual-Role Reactivity Unavailable with Furan-Based Precursors

1,4-Dichloro-1,4-dimethoxybutane is unique among 1,4-dicarbonyl surrogates in its ability to serve as both the pyrrole-forming reagent AND the subsequent annulation partner for carbazole construction. The Chung et al. (1992) protocol uses this single compound in two sequential steps: (Step 1) reaction with primary amines or amides in the presence of Amberlyst A-21 resin to form N-substituted pyrroles; (Step 2) further reaction of the isolated N-substituted pyrrole with additional 1,4-dichloro-1,4-dimethoxybutane under the same conditions to furnish N-substituted carbazoles in moderate yields. [1] No analogous tandem sequence exists using 2,5-dimethoxytetrahydrofuran—carbazole synthesis from 2,5-DMTHF-derived pyrroles requires a fundamentally different electrophilic partner (e.g., a separate dihalide or alkyne).

Carbazole synthesis Tandem pyrrole–carbazole N-heterocycle annulation

Reaction Conditions: Room-Temperature Weak Base vs. High-Temperature Strong Acid

The reaction conditions for 1,4-dichloro-1,4-dimethoxybutane (Amberlyst A-21 weakly basic resin, CH₂Cl₂, room temperature, typically ≤24 h) [1] contrast starkly with the classical Clauson–Kaas conditions for 2,5-dimethoxytetrahydrofuran, which employ refluxing acetic acid at 110–120 °C for up to 24 h. [2] This temperature differential (~90 °C lower for the target compound) is consequential for chiral substrates: amino acid esters undergoing pyrrole formation with 2,5-DMTHF under Clauson–Kaas conditions are reported to undergo partial racemization at elevated temperatures, whereas the room-temperature protocol preserves stereochemical integrity. [3] While isolated yields for simple alkyl/aryl amines with 1,4-dichloro-1,4-dimethoxybutane (60–75% range) may be lower than optimized 2,5-DMTHF protocols (up to 95%), [4] the critical procurement criterion is substrate compatibility, not maximum yield on the simplest substrates.

Mild reaction conditions Amberlyst A-21 Acid-sensitive substrates

Amino Acid and Amino Ester Compatibility for Chiral Pyrrole Building Blocks

1,4-Dichloro-1,4-dimethoxybutane is explicitly reported to react with amino acids and amino acid esters (including glycine ethyl ester) to give N-substituted pyrroles without racemization. [1] This substrate class is notably challenging with 2,5-dimethoxytetrahydrofuran under Clauson–Kaas conditions: elevated temperatures (≥90 °C) in acidic media promote racemization of chiral amino acid derivatives. A 2023 study on quantitative pyrrole protection of L-phenylalanine using 2,5-DMTHF reported that racemization is partially inhibited only by rapid product removal and strict temperature control at 90 °C for 15 min. [2] The inherent room-temperature, non-acidic conditions of the target compound avoid this problem entirely, making it the reagent of choice for enantiopure pyrrole-amino acid conjugate synthesis.

Chiral pyrrole Amino acid derivatization Racemization-free

Physicochemical Profile: Higher Lipophilicity for Non-Aqueous Workflows

The computed octanol-water partition coefficient (LogP) of 1,4-dichloro-1,4-dimethoxybutane is 2.19, substantially higher than that of 2,5-dimethoxytetrahydrofuran (predicted LogP ~0.5). The molecular weight is 187.06 g/mol vs. 132.16 g/mol for 2,5-DMTHF, with a higher density (predicted 1.141 g/cm³ vs. ~0.98 g/cm³ for 2,5-DMTHF). The polar surface area (PSA) is 18.46 Ų, with zero hydrogen bond donors and only two hydrogen bond acceptors, indicating limited aqueous solubility and preferential partitioning into organic phases. This physicochemical signature translates to straightforward extractive workup (dichloromethane or ethyl acetate extraction) without the aqueous solubility losses encountered with more polar furan-based reagents. In a procurement context, higher LogP facilitates product isolation from aqueous reaction mixtures, reducing solvent volume and drying agent requirements during purification.

Lipophilicity Extraction efficiency LogP partitioning

1,4-Dichloro-1,4-dimethoxybutane: Evidence-Based Application Scenarios for Procurement Decision-Making


Synthesis of Acid-Labile or Chiral N-Substituted Pyrrole Libraries

When the synthetic target bears acid-sensitive protecting groups (Boc, TBDMS, acetal) or chiral α-amino acid ester moieties, 1,4-dichloro-1,4-dimethoxybutane is the evidence-preferred reagent. The room-temperature, weakly basic conditions (Amberlyst A-21 resin, CH₂Cl₂) avoid the acid-catalyzed deprotection and thermal racemization that occur with 2,5-dimethoxytetrahydrofuran under Clauson–Kaas conditions (AcOH, 110–120 °C). [1] This scenario is directly supported by the demonstrated compatibility with amino acid esters and the 90 °C temperature advantage over the comparator. [2]

Direct Conversion of Primary Amides to N-Acylpyrrole Active Acylating Agents

For research programs requiring activated acyl donors (e.g., for peptide coupling or esterification under neutral conditions), 1,4-dichloro-1,4-dimethoxybutane is the only demonstrated single-step reagent for converting primary amides (benzamide, p-toluamide, p-nitrobenzamide) into isolable N-acylpyrroles in 75–85% yield. [1] 2,5-Dimethoxytetrahydrofuran is unreactive toward primary amides under standard Clauson–Kaas conditions, [2] and alternative routes require stoichiometric coupling reagents (DCC, EDC) or pre-activation steps. This application eliminates both an extra reagent and a synthetic step.

Two-Step Carbazole Synthesis from Primary Amines Using a Single Reagent

For materials science laboratories synthesizing carbazole-based organic semiconductors, hole-transport materials, or natural product analogs, 1,4-dichloro-1,4-dimethoxybutane enables a streamlined two-step, single-reagent sequence: amine → N-substituted pyrrole → N-substituted carbazole. [1] No other 1,4-dicarbonyl surrogate (2,5-DMTHF, succinaldehyde, 1,4-dibromobutane) has been reported to perform both roles in a single synthetic pathway. This reduces reagent inventory, simplifies procurement logistics, and eliminates compatibility issues between different annulation partners.

Synthesis of Enantiopure Pyrrole-Amino Acid Conjugates for Peptidomimetic Programs

Medicinal chemistry groups synthesizing N-pyrrolyl amino acid derivatives as peptidomimetic scaffolds or natural product precursors should select 1,4-dichloro-1,4-dimethoxybutane as the pyrrole-forming reagent. The room-temperature protocol preserves stereochemical integrity, whereas 2,5-DMTHF under Clauson–Kaas conditions requires carefully optimized short reaction times (15 min at 90 °C) and rapid product removal to minimize racemization of L-amino acid derivatives. [1][2] For procurement purposes, this translates to higher enantiomeric excess and more reproducible results without the need for specialized rapid-quench equipment.

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